molecular formula C6H8N2O B1332127 (1-ethenyl-1H-imidazol-2-yl)methanol CAS No. 45662-46-2

(1-ethenyl-1H-imidazol-2-yl)methanol

Cat. No. B1332127
CAS RN: 45662-46-2
M. Wt: 124.14 g/mol
InChI Key: BJIUWZYBYKQRSZ-UHFFFAOYSA-N
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Description

“(1-ethenyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is (1-ethylimidazol-2-yl)methanol .


Molecular Structure Analysis

The molecular structure of “(1-ethenyl-1H-imidazol-2-yl)methanol” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methanol group attached to one of the carbon atoms in the imidazole ring .


Physical And Chemical Properties Analysis

“(1-ethenyl-1H-imidazol-2-yl)methanol” has a molecular weight of 126.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 126.079312947 g/mol . The topological polar surface area is 38 Ų .

Scientific Research Applications

Synthesis and Conversion

(1-Methyl-1H-imidazol-2-yl) methanol derivatives are synthesized from carbonyl compounds and can be converted into carbonyl compounds via corresponding quaternary salts. This synthesis process indicates the versatility of imidazole derivatives in organic synthesis, especially as masked forms of carbonyl groups and synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Precursors for Biomimetic Chelating Ligands

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates potential as a precursor in the synthesis of biomimetic chelating ligands. This application underscores the role of imidazole derivatives in creating complex molecules with potential biological applications (Gaynor, McIntyre, & Creutz, 2023).

Organocatalysis

Imidazol-1-yl-acetic acid, a related compound, serves as an efficient, recyclable organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This showcases the catalytic capabilities of imidazole derivatives in green chemistry (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).

Fluorescence Probes

Imidazole derivatives, such as 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, are used in synthesizing fluorescent probes. These compounds coordinate with metal ions like Zn^2+, resulting in strong fluorescence, which is useful in biochemical sensing and imaging applications (Wen-yao, 2012).

Antibacterial Agents

Some imidazole derivatives have been explored for their antibacterial properties, indicating their potential in developing new antibiotics. This is particularly significant in addressing antibiotic resistance challenges (Chandra, Ganguly, Dey, & Sarkar, 2020).

Corrosion Inhibition

Imidazole-based molecules, including derivatives like [4-(1H-imidazole-1-yl)-phenyl]methanol, are applied in inhibiting corrosion of metals like carbon steel in acidic mediums. This demonstrates the utility of imidazole derivatives in industrial applications, particularly in enhancing material longevity and performance (Costa et al., 2021).

properties

IUPAC Name

(1-ethenylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIUWZYBYKQRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336662
Record name (1-ethenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethenyl-1H-imidazol-2-yl)methanol

CAS RN

45662-46-2
Record name (1-ethenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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